Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Regiochemistry Pharmaceutical intermediate Structure-activity relationship

CRITICAL API INTERMEDIATE & REFERENCE STANDARD: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is the non-fungible penultimate intermediate for Amisulpride synthesis and official Impurity H reference standard. Its unique 4-amino/5-ethylsulfonyl substitution pattern is essential for final amide coupling and analytical compliance, ensuring ANDA success. Procure high-purity material for validated manufacturing.

Molecular Formula C11H15NO5S
Molecular Weight 273.31 g/mol
CAS No. 80036-89-1
Cat. No. B1590515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
CAS80036-89-1
Molecular FormulaC11H15NO5S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)OC)N
InChIInChI=1S/C11H15NO5S/c1-4-18(14,15)10-5-7(11(13)17-3)9(16-2)6-8(10)12/h5-6H,4,12H2,1-3H3
InChIKeyBBWJVKZAKHIKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS: 80036-89-1): Chemical Identity and Strategic Procurement Context


Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS 80036-89-1), also known as Amisulpride Intermediate or Methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate, is a substituted benzoate derivative with the molecular formula C11H15NO5S and a molecular weight of 273.31 g/mol . Structurally characterized by a methyl ester group at the 1-position, a methoxy group at the 2-position, a primary aromatic amine at the 4-position, and an ethylsulfonyl substituent at the 5-position of the benzene ring, this compound exhibits a density of 1.289 g/cm³, a boiling point of 514.5°C at 760 mmHg, and a refractive index of 1.534 . Its primary documented industrial application is as a critical penultimate intermediate in the multi-step synthesis of Amisulpride (CAS 71675-85-9), an atypical antipsychotic agent indicated for the treatment of schizophrenia and depressive disorders .

Why Generic Substitution of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS: 80036-89-1) Fails: Structural and Functional Prerequisites


The substitution of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS 80036-89-1) with structurally similar benzoate derivatives is precluded by stringent regiospecific and functional group requirements in validated synthetic pathways and pharmacopoeial analytical methods. For instance, the regioisomeric Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS 4840-63-5) lacks the critical 4-amino group, thereby failing to provide the nucleophilic amine moiety necessary for amide bond formation with the pyrrolidine side chain during the final coupling step of Amisulpride synthesis . Similarly, the 4-amino-5-chloro-2-methoxybenzoate derivatives, such as RS 23597-190 and SDZ-205-557, are optimized as 5-HT4 receptor ligands with distinct pharmacological profiles; their chloro substituent cannot engage in the same reaction sequence as the ethylsulfonyl group, nor can they serve as authentic reference standards for Amisulpride-related impurity profiling . Furthermore, the sulfamoyl-substituted intermediate Methyl 2-methoxy-5-sulfamoyl benzoate (CAS 33045-52-2) is specifically deployed in Sulpiride synthesis, not Amisulpride, due to incompatible aminosulfonyl versus ethylsulfonyl functionalities . The following evidence establishes the precise quantitative and functional differentiation that renders CAS 80036-89-1 non-fungible.

Quantitative Differentiation Guide: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS: 80036-89-1) vs. Structural Analogs


Regiochemical Specificity: 4-Amino-5-Ethylsulfonyl Substitution Pattern vs. 5-Substituted Analogs

The 1,2,4,5-tetrasubstituted benzene pattern of CAS 80036-89-1 provides both the 4-amino nucleophile for amide coupling and the 5-ethylsulfonyl group for pharmacological activity in the final Amisulpride molecule. In contrast, Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS 4840-63-5) bears the ethylsulfonyl group at the 5-position but completely lacks the 4-amino substituent . This functional group difference renders the 5-substituted analog incapable of undergoing the essential amide bond-forming reaction with (1-ethylpyrrolidin-2-yl)methylamine that defines the final synthetic step to Amisulpride.

Regiochemistry Pharmaceutical intermediate Structure-activity relationship

Synthetic Yield Advantage: Optimized Halogenation Route vs. Conventional Multi-Step Pathways

A patented method for preparing Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate utilizes a halogenation-condensation sequence starting from 2-methoxy-4-acetylamine methyl benzoate, reacting with ethane sulfinic acid sodium salt [1]. This route achieves a significantly higher overall yield compared to the conventional multi-step pathway involving deacetylation, thiocyanation, ethylation, and oxidation, which is documented to proceed with low step-wise yields and compromised product quality [2]. The conventional route's multi-step sequence introduces cumulative yield losses and impurity accumulation, whereas the halogenation approach consolidates key transformations.

Process chemistry Synthetic yield Patent method

Purity and Physical Specification Benchmarking for Amisulpride Intermediate Procurement

CAS 80036-89-1 is routinely supplied with defined purity specifications of ≥99% and melting point of 126°C, with physical characteristics including white crystalline appearance, density of 1.289 g/cm³, and boiling point of 514.5°C at 760 mmHg . These specifications are established for Amisulpride intermediate-grade material. In contrast, 5-HT4 receptor ligands such as RS 23597-190 (derived from 4-amino-5-chloro-2-methoxybenzoate) possess distinct molecular properties (MW: 363.28, CAS: 149719-06-2) and are supplied for pharmacological research purposes with different purity criteria and cost structures . The methyl ester functional group in CAS 80036-89-1 provides a hydrolytically labile handle for subsequent saponification to the free carboxylic acid in Amisulpride synthesis, a feature absent in ethyl ester or free acid analogs.

Quality control Physical properties Specifications

Regulatory-Compliant Impurity Standard: Amisulpride Impurity H vs. Sulpiride Impurity C

CAS 80036-89-1 is officially designated as Amisulpride Impurity H (also listed as Amisulpride Impurity 5) and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) analytical method development and validation [1]. Its structural specificity is essential for accurate quantification in Amisulpride drug substance and drug product release testing. In parallel, Sulpiride synthesis utilizes a distinct intermediate class—Methyl 2-methoxy-5-sulfamoyl benzoate (CAS 33045-52-2)—which generates Sulpiride Impurity C (ethyl 2-methoxy-5-sulphamoylbenzoate) . These impurity standards are not cross-compatible due to the distinct chromatographic retention times, mass spectrometric fragmentation patterns, and UV absorption profiles arising from the ethylsulfonyl versus sulfamoyl substitution.

Impurity profiling Analytical method validation Reference standard

Functional Group Specificity: Ethylsulfonyl vs. Chloro in Pharmacologically Active Benzoate Scaffolds

The 5-ethylsulfonyl substituent in CAS 80036-89-1 is a critical determinant of the pharmacological activity of Amisulpride at dopamine D2/D3 receptors. Replacement of this group with chloro yields 4-amino-5-chloro-2-methoxybenzoate derivatives (e.g., RS 23597-190, SDZ-205-557, ML 10302) which exhibit high-affinity 5-HT4 receptor antagonism or agonism with EC50 values in the nanomolar range in guinea pig ileum and rat esophagus assays [1]. RS 23597-190 demonstrates Ki of approximately 0.4 nM for 5-HT4 receptors with >1000-fold selectivity over 5-HT3 receptors . While this class represents a valuable pharmacological tool, it is structurally and functionally incompatible with Amisulpride synthesis, which requires the ethylsulfonyl group for D2/D3 receptor binding and for participation in the synthetic sequence.

5-HT4 receptor Structure-activity relationship Functional group

Synthetic Pathway Divergence: Methyl Ester vs. Ethyl Ester Analogs in Amisulpride Manufacturing

CAS 80036-89-1 is the methyl ester form (MW: 273.31) of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The closely related ethyl ester analog, Ethyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS: 1258980-24-3, MW: 287.33), represents an alternative esterification choice for the same core scaffold . The methyl ester provides a smaller steric profile and lower molecular weight (14.02 g/mol difference), which can influence reaction kinetics during the subsequent saponification step to yield the free carboxylic acid required for amide coupling in Amisulpride synthesis. The methyl ester is the documented and validated intermediate in established Amisulpride manufacturing processes , whereas the ethyl ester is less commonly referenced in the primary synthetic literature for this specific API.

Ester hydrolysis Process chemistry Intermediate selection

Validated Application Scenarios for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS: 80036-89-1)


Penultimate Intermediate in Amisulpride API Manufacturing (cGMP Pharmaceutical Production)

CAS 80036-89-1 serves as the critical penultimate intermediate in the commercial-scale synthesis of Amisulpride (CAS 71675-85-9), an atypical antipsychotic agent. The compound undergoes saponification of the methyl ester to yield the corresponding benzoic acid derivative, which is then coupled with (1-ethylpyrrolidin-2-yl)methylamine via amide bond formation to generate the final API [1]. The presence of both the 4-amino group for subsequent functionalization and the 5-ethylsulfonyl substituent for pharmacological activity makes this specific regioisomer indispensable. Alternative intermediates lacking the 4-amino group, such as Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, cannot participate in the required amide coupling reaction, resulting in complete synthetic failure . Procurement specifications typically require purity ≥99% and defined physical characteristics (melting point 126°C, white crystalline solid) to ensure consistent process performance .

Reference Standard for Amisulpride Impurity Profiling and ANDA Analytical Method Validation

This compound is officially designated as Amisulpride Impurity H (also Amisulpride Impurity 5) and is utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Amisulpride [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and ISO 17034 standard material producer competency requirements . Accurate quantification of Impurity H is essential for meeting ICH Q3A/Q3B impurity thresholds in drug substance and drug product release testing. Substitution with Sulpiride Impurity C (derived from Methyl 2-methoxy-5-sulfamoyl benzoate) is analytically invalid due to distinct chromatographic retention times, mass spectrometric fragmentation patterns, and UV absorption profiles arising from the ethylsulfonyl versus sulfamoyl substitution .

Starting Material for Structure-Activity Relationship (SAR) Studies of Benzoate-Derived Dopamine Receptor Ligands

CAS 80036-89-1 serves as a versatile starting scaffold for medicinal chemistry exploration of substituted benzoate derivatives targeting dopamine D2/D3 receptors and related GPCR targets. The 4-amino group provides a handle for derivatization (e.g., acylation, sulfonylation, alkylation), while the 5-ethylsulfonyl group contributes to receptor binding affinity and selectivity [1]. This contrasts with the 4-amino-5-chloro-2-methoxybenzoate scaffold, which has been extensively characterized as a privileged structure for 5-HT4 receptor ligands (e.g., RS 23597-190 with Ki ~0.4 nM at 5-HT4, SDZ-205-557, ML 10302) . For researchers investigating dopaminergic pharmacology or developing novel Amisulpride analogs, the ethylsulfonyl-bearing scaffold provides a structurally distinct starting point with established synthetic accessibility via the patented halogenation-condensation route .

Process Development and Scale-Up Studies for Optimized Amisulpride Synthesis

The compound is employed in process chemistry research aimed at improving the yield, purity, and cost-efficiency of Amisulpride manufacturing. The patented halogenation-condensation route starting from 2-methoxy-4-acetylamine methyl benzoate and ethane sulfinic acid sodium salt offers advantages over conventional multi-step sequences (deacetylation → thiocyanation → ethylation → oxidation), which are documented to suffer from low step-wise yields and compromised product quality [1]. Process optimization studies utilizing CAS 80036-89-1 focus on minimizing impurity formation (including the need for subsequent purification to remove Impurity H from the final API), reducing solvent usage, and improving overall atom economy. The physical properties of the compound—density 1.289 g/cm³, boiling point 514.5°C, refractive index 1.534—provide critical parameters for reaction engineering, crystallization development, and purification protocol design .

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